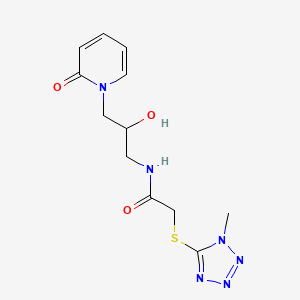
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention in various scientific domains. This compound exhibits a complex structure characterized by multiple functional groups, including hydroxyl, oxopyridine, tetrazole, and thioacetamide. Such structural diversity imparts it with unique chemical and biological properties, making it a subject of interest for chemists, biologists, and medical researchers.
准备方法
Synthetic Routes and Reaction Conditions
Initial Raw Materials: : The synthesis begins with readily available precursors such as 2-hydroxy-3-chloropropylamine, 2-oxopyridine, and 1-methyl-1H-tetrazole-5-thiol.
Reaction Steps
Step 1: : The reaction between 2-hydroxy-3-chloropropylamine and 2-oxopyridine in the presence of a base (e.g., sodium hydroxide) yields N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)amine.
Step 2: : This intermediate undergoes a thiolation reaction with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the final compound, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide.
Industrial Production Methods
Industrial synthesis would require optimization of these steps for scalability and cost-effectiveness, focusing on maximizing yield and purity while minimizing hazardous by-products.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at the hydroxyl group to form a ketone derivative.
Reduction: : The oxopyridine moiety can be reduced to form a hydroxy-pyridine derivative.
Substitution: : The thioacetamide part can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation reactions employing catalysts such as palladium on carbon.
Substitution: : Utilizes nucleophiles like alkoxides or amines under mild conditions.
Major Products Formed
Oxidation yields a ketone derivative.
Reduction leads to hydroxy-pyridine derivatives.
Substitution reactions produce various substituted thioacetamides.
科学研究应用
Chemistry
In chemistry, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology
Biological studies investigate its interactions with enzymes and receptors, exploring its potential as a biochemical probe.
Medicine
Medical research examines its potential therapeutic properties, including its role as a scaffold for drug development, particularly in targeting specific pathways in diseases.
Industry
In industry, the compound might be used in the development of specialty chemicals, such as advanced materials or agrochemicals.
作用机制
The mechanism by which this compound exerts its effects is thought to involve specific binding to molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or receptor antagonism.
相似化合物的比较
Similar Compounds
N-(2-hydroxy-3-pyridylmethyl)-2-thioacetamide: : Similar structure but lacks the tetrazole moiety.
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-thioacetamide: : Similar but without the tetrazole group.
N-(3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide: : Similar structure but lacks the hydroxyl group.
Uniqueness
This compound's diverse functional groups and potential for varied chemical reactions make it a valuable subject for ongoing research in multiple scientific disciplines.
属性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3S/c1-17-12(14-15-16-17)22-8-10(20)13-6-9(19)7-18-5-3-2-4-11(18)21/h2-5,9,19H,6-8H2,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUDLCBALCZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














